8-Bromo-1-methylisoquinoline
Overview
Description
8-Bromo-1-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the 8th position and a methyl group at the 1st position.
Mechanism of Action
Target of Action
This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety . Isoquinolines are known to interact with various cellular targets, but the specific targets of 8-Bromo-1-methylisoquinoline remain to be elucidated.
Mode of Action
Isoquinolines typically interact with their targets through electrostatic interactions and hydrogen bonding The bromine atom in this compound may enhance its reactivity and influence its interaction with targets
Biochemical Pathways
Isoquinolines are known to interact with various biochemical pathways, but the specific pathways influenced by this compound remain to be identified
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Result of Action
Isoquinolines are known to have various effects on cellular processes . The specific effects of this compound on molecular and cellular processes remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect the interaction of a compound with its targets and its overall effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methylisoquinoline typically involves the bromination of 1-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where 1-methylisoquinoline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methylisoquinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic substitution: Substituted isoquinolines with various functional groups.
Oxidation: 8-Bromo-1-carboxyisoquinoline.
Reduction: 1-Methylisoquinoline.
Scientific Research Applications
8-Bromo-1-methylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methylisoquinoline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
8-Bromoisoquinoline: Lacks the methyl group, which affects its solubility and reactivity.
Isoquinoline: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness
8-Bromo-1-methylisoquinoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group enhances its solubility and stability .
Properties
IUPAC Name |
8-bromo-1-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJMCLYXTVCWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312905-33-1 | |
Record name | 8-bromo-1-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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